Bcl-2-IN-17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

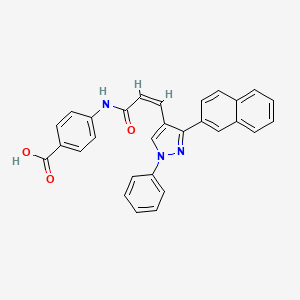

Molecular Formula |

C29H21N3O3 |

|---|---|

Molecular Weight |

459.5 g/mol |

IUPAC Name |

4-[[(Z)-3-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)prop-2-enoyl]amino]benzoic acid |

InChI |

InChI=1S/C29H21N3O3/c33-27(30-25-15-12-21(13-16-25)29(34)35)17-14-24-19-32(26-8-2-1-3-9-26)31-28(24)23-11-10-20-6-4-5-7-22(20)18-23/h1-19H,(H,30,33)(H,34,35)/b17-14- |

InChI Key |

WBNVRLJYZZLWQA-VKAVYKQESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)/C=C\C(=O)NC5=CC=C(C=C5)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)C=CC(=O)NC5=CC=C(C=C5)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Bcl-2 Inhibitors in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, a crucial process for maintaining tissue homeostasis and eliminating damaged or cancerous cells.[1] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade programmed cell death, contributing to tumor progression and resistance to therapy.[2] Consequently, inhibiting these anti-apoptotic proteins has emerged as a promising therapeutic strategy. This guide provides a detailed overview of the mechanism of action of Bcl-2 inhibitors, focusing on their role in re-sensitizing cancer cells to apoptosis. While the specific compound "Bcl-2-IN-17" is not prominently documented in publicly available literature, this guide will focus on the well-established mechanisms of action for potent and selective Bcl-2 inhibitors, which would be analogous to any such designated compound.

The Bcl-2 Family and the Intrinsic Apoptosis Pathway

The Bcl-2 family is comprised of three main factions with opposing functions:

-

Anti-apoptotic Proteins: These include Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and Bfl-1/A1. They promote cell survival by sequestering pro-apoptotic proteins.[3]

-

Pro-apoptotic Effector Proteins: Bax and Bak are the key executioners of apoptosis. Upon activation, they oligomerize in the outer mitochondrial membrane, leading to its permeabilization.[4]

-

BH3-only Proteins: This group includes Bim, Bad, Bid, Puma, and Noxa. They act as sensors of cellular stress and initiators of apoptosis. They function by either directly activating Bax and Bak or by neutralizing the anti-apoptotic Bcl-2 proteins.[5]

Under normal physiological conditions, a delicate balance between these factions ensures cell survival. However, in cancer cells, this balance is often shifted towards survival due to the overexpression of anti-apoptotic Bcl-2 proteins.[2]

Core Mechanism of Action of Bcl-2 Inhibitors

Bcl-2 inhibitors are primarily small molecules designed to mimic the action of BH3-only proteins.[2] They bind with high affinity to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 proteins, the same site that normally binds pro-apoptotic proteins.[6] This competitive inhibition disrupts the interaction between anti- and pro-apoptotic Bcl-2 family members, leading to the following key events:

-

Release of Pro-apoptotic Proteins: By occupying the BH3-binding groove of anti-apoptotic proteins like Bcl-2, the inhibitors displace and liberate pro-apoptotic BH3-only proteins (like Bim) and effector proteins (like Bax).[2]

-

Activation of Bax and Bak: The freed pro-apoptotic proteins, particularly the "activator" BH3-only proteins, can then directly bind to and activate the effector proteins Bax and Bak.[4]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak undergo a conformational change, leading to their insertion into and oligomerization within the outer mitochondrial membrane. This forms pores that increase the membrane's permeability.[3]

-

Release of Apoptogenic Factors: The permeabilization of the mitochondrial membrane results in the release of cytochrome c and other pro-apoptotic factors from the intermembrane space into the cytoplasm.[2]

-

Caspase Cascade Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Initiator caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7.[7]

-

Execution of Apoptosis: The activated effector caspases orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[7]

Signaling Pathway Diagram

References

- 1. scispace.com [scispace.com]

- 2. What are Bcl-2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Bcl-2 Pathway | GeneTex [genetex.com]

- 4. Direct Interaction of Bax and Bak Proteins with Bcl-2 Homology Domain 3 (BH3)-only Proteins in Living Cells Revealed by Fluorescence Complementation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

Unraveling the Role of Bcl-2-IN-17 in Apoptosis: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (Bcl-2) protein family is a critical regulator of the intrinsic apoptosis pathway, acting as a key gatekeeper of cell survival and death.[1][2] Dysregulation of this family, particularly the overexpression of anti-apoptotic members like Bcl-2, is a hallmark of many cancers and is associated with tumor initiation, progression, and resistance to therapy.[1][3] Consequently, the development of small molecule inhibitors that target Bcl-2 has become a promising therapeutic strategy in oncology.[1][4][5]

This technical guide focuses on the target validation of a specific Bcl-2 inhibitor, Bcl-2-IN-17, within the intricate landscape of apoptosis pathways. We will delve into its mechanism of action, provide a summary of its inhibitory activity, and present detailed experimental protocols for its validation.

The Bcl-2 Family and the Intrinsic Apoptosis Pathway

The Bcl-2 family consists of three main subfamilies with opposing functions:

-

Anti-apoptotic proteins: Such as Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1/A1, which prevent apoptosis by sequestering pro-apoptotic proteins.

-

Pro-apoptotic effector proteins: Bax and Bak, which upon activation, oligomerize at the outer mitochondrial membrane, leading to its permeabilization.[1]

-

Pro-apoptotic BH3-only proteins: Including Bad, Bid, Bim, Puma, and Noxa, which act as sensors of cellular stress and initiate the apoptotic cascade by either directly activating the effectors or neutralizing the anti-apoptotic proteins.[3]

Under normal physiological conditions, the anti-apoptotic Bcl-2 proteins bind to and inhibit the pro-apoptotic effector proteins Bax and Bak.[6] Upon receiving an apoptotic stimulus, BH3-only proteins are activated and competitively bind to the anti-apoptotic Bcl-2 proteins, displacing Bax and Bak.[1] The liberated Bax and Bak then form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[6] This event triggers the activation of caspases, a family of proteases that execute the final stages of apoptosis.[7]

Bcl-2 inhibitors, also known as BH3 mimetics, are designed to mimic the action of BH3-only proteins.[4] They bind with high affinity to the BH3-binding groove of anti-apoptotic Bcl-2 proteins, thereby disrupting the interaction with pro-apoptotic proteins and unleashing the apoptotic cascade.[1]

Target Validation of this compound: A Summary of Preclinical Data

While "this compound" is not a widely documented specific inhibitor in the public domain, this guide will use a representative, well-characterized Bcl-2 inhibitor, ABT-199 (Venetoclax) , as a surrogate to illustrate the target validation process. Venetoclax is a potent and selective Bcl-2 inhibitor that has received FDA approval for the treatment of certain leukemias.[8]

Quantitative Data Summary

The following tables summarize the binding affinities and cellular activities of Venetoclax (ABT-199) and other relevant Bcl-2 family inhibitors.

| Inhibitor | Target(s) | Binding Affinity (Ki, nM) | Reference(s) |

| ABT-199 (Venetoclax) | Bcl-2 | < 0.01 | [4] |

| Bcl-xL | 4800 | [4] | |

| Mcl-1 | > 4400 | [4] | |

| ABT-263 (Navitoclax) | Bcl-2 | < 1 | [9] |

| Bcl-xL | < 1 | [9] | |

| Mcl-1 | > 1000 | [9] | |

| ABT-737 | Bcl-2 | 3.2 | [9] |

| Bcl-xL | 1.1 | [9] | |

| Mcl-1 | > 1000 | [9] |

| Cell Line | Cancer Type | ABT-199 (Venetoclax) EC50 (nM) | Reference(s) |

| RS4;11 | Acute Lymphoblastic Leukemia | 0.8 | [10] |

| MOLT-4 | Acute Lymphoblastic Leukemia | 5.4 | [11] |

| H146 | Small Cell Lung Cancer | 8 | [9] |

| H1417 | Small Cell Lung Cancer | 90 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate validation of a Bcl-2 inhibitor. Below are protocols for key experiments.

Fluorescence Polarization (FP) Binding Assay

This assay quantitatively measures the binding affinity of an inhibitor to a target protein.

Principle: A small fluorescently labeled peptide (e.g., a BH3 peptide) that binds to Bcl-2 will have a low polarization value due to its rapid tumbling in solution. Upon binding to the larger Bcl-2 protein, the tumbling rate slows down, resulting in a higher polarization value. An inhibitor that competes for the same binding site will displace the fluorescent peptide, causing a decrease in polarization.

Protocol:

-

Reagents:

-

Recombinant human Bcl-2 protein

-

Fluorescently labeled BH3 peptide (e.g., FITC-Bim BH3)

-

Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

-

Test inhibitor (e.g., ABT-199)

-

-

Procedure:

-

Prepare a serial dilution of the test inhibitor.

-

In a 96-well black plate, add the fluorescently labeled BH3 peptide and recombinant Bcl-2 protein.

-

Add the diluted inhibitor to the wells.

-

Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of the inhibitor on the viability of cancer cell lines.

Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The CellTiter-Glo® Luminescent Cell Viability Assay measures ATP levels, another indicator of cell viability.

Protocol (MTT):

-

Reagents:

-

Cancer cell lines (e.g., RS4;11, H146)

-

Complete cell culture medium

-

Test inhibitor

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO)

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of the inhibitor for a specified time (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the percentage of viability against the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the EC50 value.

-

Western Blotting for Apoptosis Markers

This technique is used to detect changes in the levels of key apoptosis-related proteins following inhibitor treatment.[12]

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Protocol:

-

Reagents:

-

Cancer cell lines

-

Test inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with the inhibitor for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Compare the protein levels in treated versus untreated cells.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in apoptosis signaling and the experimental workflows is essential for a clear understanding.

Caption: The intrinsic apoptosis pathway and the mechanism of action of a Bcl-2 inhibitor.

Caption: A typical experimental workflow for the validation of a Bcl-2 inhibitor.

Conclusion

The validation of a Bcl-2 inhibitor like "this compound" (represented here by the well-studied compound ABT-199/Venetoclax) is a multi-faceted process that requires a combination of in vitro and cell-based assays. By quantitatively assessing the inhibitor's binding affinity, its effect on cell viability, and its ability to modulate key apoptotic markers, researchers can confidently establish its on-target activity and its potential as a therapeutic agent. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for scientists and drug developers working to advance the field of targeted cancer therapy.

References

- 1. Targeting BCL-2 regulated apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Bcl-2 - Wikipedia [en.wikipedia.org]

- 7. Apoptosis - Wikipedia [en.wikipedia.org]

- 8. roswellpark.org [roswellpark.org]

- 9. Design of Bcl-2 and Bcl-xL Inhibitors with Subnanomolar Binding Affinities Based Upon a New Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bcl-2 family inhibitors sensitize human cancer models to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

An In-depth Technical Guide to the Bcl-2 Inhibitor: Bcl-2-IN-17

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bcl-2-IN-17 is a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of the intrinsic apoptotic pathway. Overexpression of Bcl-2 is a hallmark of many cancers, enabling malignant cells to evade programmed cell death and contributing to therapeutic resistance. As a member of the phenylpyrazole class of compounds, this compound represents a targeted approach to cancer therapy by restoring the natural process of apoptosis in cancer cells. This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its known biological data. While specific quantitative data for this compound is not extensively available in peer-reviewed literature, this document compiles the available information and presents generalized protocols for its characterization.

Introduction: Bcl-2 as a Therapeutic Target

The Bcl-2 family of proteins comprises both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members that govern mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptotic pathway. In healthy cells, a delicate balance between these opposing factions ensures normal tissue homeostasis. However, in many cancers, this balance is shifted towards survival through the overexpression of anti-apoptotic proteins like Bcl-2.[1][2] By sequestering pro-apoptotic proteins, Bcl-2 prevents the initiation of the caspase cascade and subsequent cell death.

The development of small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins (BH3 mimetics) has emerged as a promising strategy in oncology. These agents bind to the BH3-binding groove of anti-apoptotic proteins, liberating pro-apoptotic effectors and thereby triggering apoptosis in cancer cells that are "primed for death."

Discovery of this compound

This compound is identified as a Bcl-2 inhibitor belonging to the phenylpyrazole chemical class.[3] Its discovery is detailed in the patent CN110746355.[3] While the specific screening and lead optimization process for this compound is not publicly detailed, it is part of a broader effort in the discovery of novel phenylpyrazole compounds as modulators of apoptosis.

Chemical Information:

-

IUPAC Name: Not publicly available.

-

CAS Number: 1321801-22-2

-

Molecular Formula: C₂₉H₂₁N₃O₃

-

Molecular Weight: 459.5 g/mol

Data Presentation

Quantitative biological data for this compound is not extensively available in the public domain. The following table presents a template for the types of data that would be generated during the characterization of a Bcl-2 inhibitor. For comparative purposes, representative data for other well-characterized Bcl-2 inhibitors are often presented in similar formats.

| Parameter | Assay Type | Value | Target(s) | Cell Line(s) | Reference |

| IC₅₀ | Fluorescence Polarization | Data not available | Bcl-2 | - | - |

| Kᵢ | Enzyme Inhibition Assay | Data not available | Bcl-2 | - | - |

| Cellular IC₅₀ | MTT/Cell Viability Assay | Data not available | - | e.g., RS4;11, HL-60 | - |

| EC₅₀ (Apoptosis) | Annexin V Staining | Data not available | - | e.g., RS4;11, HL-60 | - |

Experimental Protocols

Synthesis of this compound

The synthesis of phenylpyrazole-based Bcl-2 inhibitors typically involves a multi-step process. While the exact protocol for this compound is detailed in patent CN110746355, a general representative synthesis for this class of compounds is provided below.

Representative Synthesis of a Phenylpyrazole Core:

-

Step 1: Condensation to form a chalcone intermediate. An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., ethanol) to yield a chalcone.

-

Step 2: Cyclization to form the pyrazole ring. The chalcone intermediate is then reacted with a hydrazine derivative (e.g., phenylhydrazine) in a solvent such as acetic acid or ethanol, often with heating, to form the core phenylpyrazole ring structure.

-

Step 3: Functional group modifications. Subsequent steps would involve the modification of functional groups on the phenyl and pyrazole rings to arrive at the final structure of this compound. This could include amide couplings, alkylations, or other standard organic transformations.

Note: The specific reagents and reaction conditions for the synthesis of this compound are proprietary to the patent holders.

Fluorescence Polarization (FP) Assay for Bcl-2 Binding

This assay is used to determine the binding affinity of an inhibitor to its target protein.

Principle: A fluorescently labeled peptide corresponding to the BH3 domain of a pro-apoptotic protein (e.g., BIM, BAD) is used as a probe. When the probe is bound to the larger Bcl-2 protein, its rotation is slower, resulting in a high fluorescence polarization signal. A competitive inhibitor will displace the fluorescent probe, leading to a decrease in the polarization signal.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: e.g., 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, and 0.05% Triton X-100.

-

Recombinant human Bcl-2 protein.

-

Fluorescently labeled BH3 peptide probe (e.g., FITC-BIM BH3).

-

This compound serially diluted in assay buffer.

-

-

Assay Procedure:

-

In a 384-well black plate, add the fluorescent probe to all wells at a final concentration of ~5-10 nM.

-

Add Bcl-2 protein to all wells (except for negative controls) at a concentration that yields a significant polarization window.

-

Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the wells.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition:

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

-

-

Data Analysis:

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[4][5][6]

Protocol:

-

Cell Seeding:

-

Seed cancer cell lines (e.g., a Bcl-2 dependent line like RS4;11) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of this compound or a vehicle control and incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

The cellular IC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label apoptotic cells. A vital dye such as propidium iodide (PI) or 7-AAD is used to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).[7][8][9]

Protocol:

-

Cell Treatment:

-

Treat cells in suspension or in plates with this compound at various concentrations for a defined period (e.g., 24 hours).

-

-

Cell Harvesting and Staining:

-

Harvest the cells (including any floating cells for adherent lines) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V and a viability dye (e.g., PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry, using appropriate laser lines and detectors for the chosen fluorochromes.

-

-

Data Analysis:

-

The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is determined. The EC₅₀ for apoptosis induction can be calculated by plotting the percentage of apoptotic cells against the logarithm of the compound concentration.

-

Mandatory Visualizations

Bcl-2 Signaling Pathway and Mechanism of Inhibition

Caption: Bcl-2 signaling pathway and the mechanism of action of this compound.

Representative Experimental Workflow: Fluorescence Polarization Assay

Caption: Workflow for determining Bcl-2 binding affinity using a fluorescence polarization assay.

Conclusion

This compound is a promising small molecule inhibitor of the anti-apoptotic protein Bcl-2. While detailed public data on its discovery and specific biological activity are currently limited, its classification as a phenylpyrazole derivative places it within a well-established class of Bcl-2 inhibitors. The experimental protocols provided in this guide offer a robust framework for the characterization of this compound and other similar compounds. Further research and publication of data from the patent holders will be crucial to fully elucidate the therapeutic potential of this compound. The continued development of targeted Bcl-2 inhibitors like this compound holds significant promise for the treatment of a wide range of cancers.

References

- 1. Bcl-2 Pathway | GeneTex [genetex.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analysis of Bcl-2 Inhibitor Complexes

Audience: Researchers, scientists, and drug development professionals. Core Focus: This guide details the structural and quantitative analysis of the interaction between the B-cell lymphoma 2 (Bcl-2) protein and its small-molecule inhibitors.

Disclaimer: Publicly available scientific literature and structural databases lack specific data regarding the compound "Bcl-2-IN-17". To fulfill the core requirements of this technical guide, the well-characterized, clinically approved Bcl-2 inhibitor Venetoclax (ABT-199) and its precursors (e.g., ABT-737, Navitoclax) will be used as primary examples for structural analysis, data presentation, and experimental protocols. The principles and methods described are directly applicable to the study of any Bcl-2 inhibitor complex.

Introduction: The Bcl-2 Family and Apoptosis Regulation

The Bcl-2 family of proteins are central regulators of the intrinsic (or mitochondrial) pathway of apoptosis.[1][2] This family is divided into three functional sub-groups:

-

Anti-apoptotic proteins: (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w) which prevent apoptosis by sequestering pro-apoptotic proteins.[2]

-

Pro-apoptotic effector proteins: (e.g., BAX, BAK) which, upon activation, oligomerize at the outer mitochondrial membrane, leading to its permeabilization (MOMP).[1][3]

-

Pro-apoptotic BH3-only proteins: (e.g., BIM, BID, BAD, PUMA, NOXA) which act as sensors of cellular stress and initiate apoptosis by either directly activating effectors or neutralizing the anti-apoptotic proteins.[2][4]

In many cancers, overexpression of anti-apoptotic proteins like Bcl-2 allows malignant cells to evade apoptosis, contributing to tumor development and resistance to therapy.[5][6] Small-molecule inhibitors that mimic the action of BH3-only proteins, known as "BH3 mimetics," have been developed to block the function of Bcl-2, thereby restoring the apoptotic process in cancer cells.[7] These inhibitors bind to a hydrophobic groove on the surface of Bcl-2, preventing it from sequestering pro-apoptotic proteins.[8]

Structural Overview of the Bcl-2:Inhibitor Complex

The structure of Bcl-2 consists of several α-helices, with two central hydrophobic helices surrounded by amphipathic helices.[8][9] A prominent hydrophobic groove on the protein's surface, formed by the Bcl-2 Homology (BH) domains 1, 2, and 3, is the critical site for protein-protein interactions.[8][10] This groove is the binding site for the BH3 domain of pro-apoptotic proteins and, consequently, the target for BH3 mimetic drugs like Venetoclax.

The binding of Venetoclax to this groove is highly specific and structurally defined. Crystal structures of the Bcl-2:Venetoclax complex reveal that the inhibitor occupies the hydrophobic groove, making extensive contacts that mimic the binding of a BH3-only protein's α-helix.[10][11] This high-affinity interaction competitively displaces pro-apoptotic proteins, freeing them to initiate MOMP and subsequent cell death.

Quantitative Data on Bcl-2 Inhibitor Interactions

The efficacy of BH3 mimetics is determined by their binding affinity and selectivity for different Bcl-2 family members. High-affinity binding is required for potent anti-cancer activity, while selectivity is crucial for minimizing off-target effects, such as the thrombocytopenia observed with dual Bcl-2/Bcl-xL inhibitors like Navitoclax.[10][12]

Below are tables summarizing key binding affinity data for Venetoclax and related compounds.

Table 1: Binding Affinities (Ki/Kd in nM) of BH3 Mimetics for Anti-apoptotic Proteins Binding affinity is a measure of the strength of the interaction, where a lower value indicates a stronger binding.

| Inhibitor | Bcl-2 | Bcl-xL | Bcl-w | Mcl-1 | Reference(s) |

| Venetoclax (ABT-199) | < 0.01 | 48 | 33 | > 4400 | [13] |

| Navitoclax (ABT-263) | ≤ 1 | ≤ 0.5 | ≤ 1 | > 1000 | [12][14] |

| ABT-737 | < 1 | < 1 | < 1 | > 1000 | [14] |

| Sonrotoclax (BGB-11417) | 0.046 | 3.7 | 0.28 | > 1000 | [7] |

Table 2: Impact of Resistance Mutation on Inhibitor Binding Affinity (Kd in nM) The G101V mutation in Bcl-2 has been identified as a source of clinical resistance to Venetoclax.[11]

| Inhibitor | Bcl-2 (Wild-Type) | Bcl-2 (G101V Mutant) | Fold Change in Affinity | Reference(s) |

| Venetoclax | 1.1 | 29 | ~26x weaker | [7] |

| Sonrotoclax | 0.046 | 0.24 | ~5x weaker | [7] |

Signaling Pathways and Mechanisms of Action

The interaction between Bcl-2 and its inhibitors directly impacts the core apoptotic signaling pathway. The following diagrams, rendered in DOT language, illustrate these relationships.

The Intrinsic Apoptosis Pathway

References

- 1. Preparing Samples for Crystallization of Bcl-2 Family Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR studies of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel Mcl-1 inhibitor synergizes with venetoclax to induce apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sonrotoclax overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. Structures of BCL-2 in complex with venetoclax reveal the molecular basis of resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. adooq.com [adooq.com]

In Vitro Characterization of Bcl-2-IN-17: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Bcl-2-IN-17, a novel inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is a key regulator of the intrinsic apoptotic pathway, and its overexpression is a hallmark of numerous malignancies, contributing to therapeutic resistance. This compound, a member of the phenylpyrazole class of compounds, is under investigation for its potential to restore apoptotic signaling in cancer cells.

This document details the methodologies for key experiments used to characterize the binding affinity and cellular activity of Bcl-2 inhibitors, presents available quantitative data for a structurally related compound, and illustrates the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Analysis

Direct quantitative data for this compound (HY-160108) is not publicly available. However, data for a structurally related phenylpyrazole Bcl-2 inhibitor, LC126, provides a preliminary indication of the potential affinity of this class of compounds.

| Compound | Target | Assay Type | K_i_ (µM) |

| LC126 | Bcl-2 | Not Specified | ~10[1] |

| LC126 | Mcl-1 | Not Specified | ~10[1] |

Note: This data is for the related compound LC126 and should be considered representative for the phenylpyrazole scaffold. Further direct testing of this compound is required to determine its specific binding affinity.

Signaling Pathway and Mechanism of Action

Bcl-2 is an anti-apoptotic protein that sequesters pro-apoptotic proteins, such as Bim, preventing them from activating the mitochondrial apoptosis pathway. Bcl-2 inhibitors, like those of the phenylpyrazole class, are designed to bind to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins and thereby initiating apoptosis.

Experimental Protocols

Detailed methodologies for the in vitro characterization of Bcl-2 inhibitors are provided below. These protocols are based on established methods for similar small molecule inhibitors and can be adapted for the specific analysis of this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is used to measure the binding of Bcl-2 to a fluorescently labeled peptide derived from a pro-apoptotic protein (e.g., Bak or Bim) in a high-throughput format.

Principle: The assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Terbium cryptate) conjugated to an anti-tag antibody that recognizes tagged Bcl-2, and an acceptor fluorophore (e.g., d2) conjugated to the peptide. When Bcl-2 and the peptide interact, the donor and acceptor are brought into proximity, resulting in a FRET signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA).

-

Dilute recombinant tagged Bcl-2 protein and fluorescently labeled peptide to the desired concentrations in assay buffer.

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 2 µL of diluted this compound or DMSO (control) to the assay wells.

-

Add 4 µL of the Bcl-2 protein solution to each well.

-

Add 4 µL of the fluorescently labeled peptide solution to each well.

-

Add 10 µL of the HTRF detection reagents (donor and acceptor antibodies) to each well.

-

Incubate the plate at room temperature for 2-4 hours, protected from light.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the results against the inhibitor concentration to determine the IC50 value.

-

Fluorescence Polarization (FP) Assay

This biophysical assay measures the disruption of the Bcl-2/BH3-peptide interaction in solution.

Principle: A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Bcl-2 protein, the tumbling rate of the peptide slows significantly, leading to an increase in fluorescence polarization. A competitive inhibitor will displace the fluorescent peptide from Bcl-2, causing a decrease in polarization.

Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 20 mM phosphate buffer pH 7.4, 1 mM EDTA, 50 mM NaCl, 0.05% Pluronic F-68).

-

Dilute recombinant Bcl-2 protein to the desired concentration in assay buffer.

-

Prepare a solution of a fluorescently labeled BH3 peptide (e.g., FITC-Bak) in assay buffer.

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

-

-

Assay Procedure (384-well black plate format):

-

Add 10 µL of the Bcl-2 protein solution to each well.

-

Add 5 µL of diluted this compound or DMSO (control) to the appropriate wells.

-

Incubate for 15 minutes at room temperature.

-

Add 5 µL of the fluorescently labeled BH3 peptide solution to all wells.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the fluorescence polarization on a suitable plate reader.

-

Plot the millipolarization (mP) values against the inhibitor concentration to determine the IC50. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the fluorescent peptide for Bcl-2 is known.

-

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of the inhibitor on the metabolic activity of cancer cell lines that are dependent on Bcl-2 for survival.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Culture:

-

Culture a Bcl-2-dependent cancer cell line (e.g., RS4;11) in appropriate media.

-

-

Assay Procedure (96-well plate format):

-

Seed the cells at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 24-72 hours. Include a DMSO vehicle control.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and plot the results against the inhibitor concentration to determine the IC50 value.

-

Experimental Workflow

The in vitro characterization of a Bcl-2 inhibitor typically follows a hierarchical screening and validation process.

This guide provides a foundational understanding of the in vitro characterization of this compound and related phenylpyrazole inhibitors. The successful application of these methodologies will be crucial in elucidating the therapeutic potential of this class of compounds.

References

Technical Guide: Characterizing the Effect of a Novel Bcl-2 Inhibitor on Mitochondrial Outer Membrane Permeabilization

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the experimental framework for characterizing the impact of a novel Bcl-2 inhibitor, provisionally termed Bcl-2-IN-17, on mitochondrial outer membrane permeabilization (MOMP). Given the absence of specific data for "this compound" in the public domain, this document serves as a comprehensive methodological blueprint, drawing upon established principles and techniques for evaluating Bcl-2 family inhibitors.

Introduction to Bcl-2 and Mitochondrial Apoptosis

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[1] This pathway converges on the permeabilization of the outer mitochondrial membrane (MOMP), a critical event often considered the "point of no return" in the commitment to programmed cell death.[1][2] The Bcl-2 family is comprised of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members. The pro-apoptotic proteins are further divided into the effectors (Bax and Bak) and the BH3-only proteins (e.g., Bid, Bim, Puma).

Anti-apoptotic Bcl-2 proteins function by sequestering pro-apoptotic members, thereby preventing the activation and oligomerization of Bax and Bak.[3] In response to apoptotic stimuli, BH3-only proteins are activated and can either directly activate Bax and Bak or neutralize the anti-apoptotic Bcl-2 proteins. This releases the inhibition on Bax and Bak, allowing them to form pores in the outer mitochondrial membrane.[2][3] This permeabilization leads to the release of intermembrane space proteins, most notably cytochrome c, into the cytosol.[4][5] Cytosolic cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9, initiating a caspase cascade that culminates in apoptotic cell death.

Bcl-2 inhibitors, often referred to as BH3 mimetics, are designed to mimic the action of BH3-only proteins. They bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, preventing them from sequestering pro-apoptotic members and thereby promoting apoptosis.[6][7] Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism of chemoresistance in various cancers, making them attractive therapeutic targets.[6][7]

Signaling Pathways and Experimental Workflow

Signaling Pathway of Bcl-2 Inhibition

Caption: Signaling pathway of Bcl-2 inhibition leading to apoptosis.

Experimental Workflow for Characterizing this compound

Caption: Experimental workflow for characterizing this compound.

Quantitative Data Presentation

The following tables present representative quantitative data that would be generated from the experimental protocols described in this guide. The values are hypothetical and serve to illustrate the expected outcomes of treating a sensitive cancer cell line with a potent Bcl-2 inhibitor like this compound.

Table 1: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

| Treatment Group | Concentration (µM) | % of Cells with Depolarized ΔΨm (JC-1 Green Fluorescence) |

| Vehicle Control | 0 | 5.2 ± 1.1 |

| This compound | 0.1 | 15.8 ± 2.3 |

| This compound | 1 | 48.9 ± 4.5 |

| This compound | 10 | 85.3 ± 6.7 |

| Positive Control (CCCP) | 50 | 95.1 ± 2.9 |

Table 2: Effect of this compound on Cytochrome c Release

| Treatment Group | Concentration (µM) | % of Cells with Cytochrome c Release (Flow Cytometry) |

| Vehicle Control | 0 | 4.8 ± 0.9 |

| This compound | 0.1 | 12.5 ± 1.8 |

| This compound | 1 | 42.1 ± 3.9 |

| This compound | 10 | 79.8 ± 5.4 |

Table 3: Induction of Apoptosis by this compound

| Treatment Group | Concentration (µM) | % Apoptotic Cells (Annexin V Positive) |

| Vehicle Control | 0 | 6.1 ± 1.3 |

| This compound | 0.1 | 18.3 ± 2.5 |

| This compound | 1 | 55.7 ± 5.1 |

| This compound | 10 | 91.2 ± 4.8 |

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Line Selection: Choose a cancer cell line known to be dependent on Bcl-2 for survival (e.g., certain lymphomas, leukemias, or solid tumors with high Bcl-2 expression).

-

Culture Conditions: Maintain the cells in the appropriate culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

-

Treatment Protocol:

-

Seed cells at a predetermined density in multi-well plates.

-

Allow cells to adhere and grow for 24 hours.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24, 48 hours).

-

Include a vehicle control (DMSO) and a positive control for apoptosis induction where appropriate.

-

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol is adapted for flow cytometry.[8][9][10][11]

-

Cell Preparation:

-

Culture and treat cells as described in section 4.1.

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Resuspend the cell pellet in phosphate-buffered saline (PBS) at a concentration of approximately 1x10^6 cells/mL.

-

-

JC-1 Staining:

-

Prepare a working solution of JC-1 dye at a final concentration of 2 µM in the cell culture medium.

-

Add the JC-1 working solution to the cell suspension.

-

Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

-

Flow Cytometry Analysis:

-

Following incubation, the cells can be analyzed directly or washed once with PBS.

-

Analyze the samples on a flow cytometer.

-

Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), typically detected in the FL2 channel.

-

Apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers), detected in the FL1 channel.[10][11]

-

Quantify the percentage of cells in each population.

-

Quantification of Cytochrome c Release by Flow Cytometry

This protocol allows for the quantification of cells that have released cytochrome c from their mitochondria.[12]

-

Cell Preparation:

-

Harvest and wash the treated cells as described previously.

-

-

Permeabilization and Fixation:

-

Resuspend the cells in a permeabilization buffer containing a mild detergent (e.g., saponin) to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

-

Incubate on ice for 10 minutes.

-

Fix the cells with a fixation working solution.

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking buffer.

-

Incubate the cells with a FITC-conjugated anti-cytochrome c antibody. Include an isotype control for background fluorescence.

-

-

Flow Cytometry Analysis:

-

Wash the cells and resuspend in blocking buffer.

-

Analyze the cells by flow cytometry.

-

Healthy cells will have low fluorescence as the antibody cannot access the mitochondrial cytochrome c.

-

Apoptotic cells that have released cytochrome c into the cytosol will exhibit a significant increase in fluorescence.

-

Western Blot for Cytochrome c Release

This method provides a qualitative and semi-quantitative assessment of cytochrome c translocation.[4][13]

-

Subcellular Fractionation:

-

Harvest treated cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a cytosol extraction buffer.

-

Homogenize the cells and centrifuge at a low speed to pellet nuclei and intact cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction, and the pellet contains the mitochondrial fraction.

-

-

Protein Quantification:

-

Determine the protein concentration of both the cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Immunoblotting:

-

Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with a primary antibody against cytochrome c.

-

Use antibodies against a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) to confirm the purity of the fractions.

-

Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This is a standard flow cytometry-based assay to detect early and late apoptosis.

-

Cell Preparation:

-

Harvest treated cells and wash with cold PBS.

-

-

Staining:

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

Viable cells are Annexin V and PI negative.

-

Early apoptotic cells are Annexin V positive and PI negative.

-

Late apoptotic or necrotic cells are both Annexin V and PI positive.

-

Logical Relationships in Bcl-2 Family Interactions

Caption: Logical relationships among Bcl-2 family members.

Conclusion

The systematic application of the experimental protocols outlined in this guide will enable a thorough characterization of the effects of a novel Bcl-2 inhibitor, such as this compound, on mitochondrial outer membrane permeabilization. By quantifying changes in mitochondrial membrane potential, cytochrome c release, and the induction of apoptosis, researchers can elucidate the inhibitor's mechanism of action and determine its potency. This comprehensive approach is essential for the preclinical evaluation of new targeted cancer therapies aimed at overcoming apoptosis resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Mitochondrial outer membrane permeabilization at the single molecule level - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytochrome c Release Apoptosis Assay Kit | QIA87 [merckmillipore.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. resources.revvity.com [resources.revvity.com]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. 101.200.202.226 [101.200.202.226]

- 11. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

Unveiling the Preclinical Profile of Novel Bcl-2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential early preclinical studies required to characterize a novel B-cell lymphoma 2 (Bcl-2) inhibitor. While specific data for a compound designated "Bcl-2-IN-17" is not publicly available, this document outlines the critical experiments, data presentation, and mechanistic investigations necessary for the preclinical assessment of any new chemical entity targeting the Bcl-2 anti-apoptotic protein.

Introduction to Bcl-2 Inhibition

The B-cell lymphoma 2 (Bcl-2) protein is a cornerstone of the intrinsic apoptosis pathway, acting as a key regulator of cell survival.[1][2][3] In many cancers, the overexpression of Bcl-2 allows malignant cells to evade programmed cell death, contributing to tumor progression and resistance to therapy.[4][5] Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can restore the apoptotic signaling cascade, making Bcl-2 a prime target for cancer drug development.[6][7] The successful development of inhibitors like Venetoclax has validated this therapeutic strategy, particularly in hematological malignancies.

In Vitro Characterization

The initial preclinical evaluation of a novel Bcl-2 inhibitor involves a series of in vitro assays to determine its potency, selectivity, and mechanism of action at the molecular and cellular levels.

Biochemical Assays: Quantifying Target Engagement

Biochemical assays are fundamental to understanding the direct interaction between the inhibitor and the Bcl-2 protein. These assays provide quantitative measures of binding affinity and inhibitory activity.

Table 1: Representative Biochemical Activity of a Novel Bcl-2 Inhibitor

| Assay Type | Target Protein | Parameter | Value (nM) |

| Homogeneous Time-Resolved FRET (HTRF) | Bcl-2 | IC50 | 1.5 |

| Bcl-xL | IC50 | >10,000 | |

| Mcl-1 | IC50 | >10,000 | |

| AlphaLISA | Bcl-2 | Ki | 0.8 |

| Surface Plasmon Resonance (SPR) | Bcl-2 | KD | 0.5 |

Experimental Protocols:

-

Homogeneous Time-Resolved FRET (HTRF) Assay:

-

Recombinant human Bcl-2 protein is incubated with a fluorescently labeled BH3 peptide (e.g., from the BIM protein).

-

The inhibitor is added in a dose-response manner.

-

The HTRF signal, which is proportional to the amount of peptide bound to Bcl-2, is measured.

-

IC50 values are calculated from the resulting dose-response curves.

-

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):

-

Biotinylated Bcl-2 protein is bound to streptavidin-coated donor beads.

-

A fluorescently labeled BH3 peptide is bound to acceptor beads.

-

In the absence of an inhibitor, the binding of Bcl-2 to the peptide brings the beads into proximity, generating a chemiluminescent signal.

-

The inhibitor disrupts this interaction, leading to a decrease in the signal.

-

Ki values are determined from competition binding experiments.

-

Cellular Assays: Assessing Biological Function

Cellular assays are crucial for confirming that the biochemical activity of the inhibitor translates into the desired biological effect in a cellular context.

Table 2: Representative Cellular Activity of a Novel Bcl-2 Inhibitor

| Cell Line | Bcl-2 Dependence | Assay Type | Parameter | Value (nM) |

| RS4;11 (B-ALL) | High | Cell Viability (CellTiter-Glo) | EC50 | 10 |

| MOLT-4 (T-ALL) | High | Apoptosis (Caspase-Glo 3/7) | EC50 | 15 |

| Raji (Burkitt's Lymphoma) | Low | Cell Viability (CellTiter-Glo) | EC50 | >5,000 |

Experimental Protocols:

-

Cell Viability Assay (e.g., CellTiter-Glo®):

-

Cancer cell lines with known Bcl-2 dependence are seeded in 96-well plates.

-

Cells are treated with a serial dilution of the inhibitor for a defined period (e.g., 72 hours).

-

A reagent that measures ATP levels (indicative of cell viability) is added.

-

Luminescence is measured, and EC50 values are calculated.

-

-

Apoptosis Assay (e.g., Caspase-Glo® 3/7):

-

Cells are treated with the inhibitor as described for the viability assay.

-

A luminogenic substrate for caspases 3 and 7, key executioner caspases in apoptosis, is added.

-

Cleavage of the substrate by active caspases produces a luminescent signal.

-

EC50 values for apoptosis induction are determined.

-

Mechanistic Studies

Understanding the precise mechanism of action is critical for the further development of a Bcl-2 inhibitor.

Signaling Pathway Analysis

The Bcl-2 family of proteins regulates the intrinsic apoptotic pathway by controlling mitochondrial outer membrane permeabilization (MOMP).

Caption: The Bcl-2 signaling pathway and the mechanism of action of a Bcl-2 inhibitor.

Experimental Workflow for Mechanistic Elucidation

A structured workflow is essential to confirm the on-target effect of the inhibitor.

Caption: A typical experimental workflow for the preclinical evaluation of a Bcl-2 inhibitor.

Experimental Protocols:

-

Mitochondrial Outer Membrane Permeabilization (MOMP) Assay:

-

Cells are treated with the inhibitor.

-

The mitochondrial membrane potential is assessed using a fluorescent dye (e.g., TMRE or JC-1).

-

A loss of mitochondrial membrane potential is indicative of MOMP.

-

Flow cytometry is used to quantify the percentage of cells with depolarized mitochondria.

-

-

Western Blot Analysis:

-

Protein lysates are collected from cells treated with the inhibitor.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

Membranes are probed with antibodies specific for markers of apoptosis, such as cleaved PARP and cytochrome c.

-

An increase in cleaved PARP and cytosolic cytochrome c confirms the induction of apoptosis.

-

In Vivo Evaluation

Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

Table 3: Representative In Vivo Efficacy in a Xenograft Model

| Animal Model | Treatment Group | Tumor Growth Inhibition (%) |

| RS4;11 Xenograft (Mouse) | Vehicle | 0 |

| Bcl-2 Inhibitor (50 mg/kg, oral, daily) | 85 |

Experimental Protocols:

-

Xenograft Model:

-

Immunocompromised mice are subcutaneously implanted with a Bcl-2 dependent human cancer cell line (e.g., RS4;11).

-

Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.

-

The inhibitor is administered according to a defined schedule.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised and may be used for pharmacodynamic marker analysis.

-

Conclusion

The preclinical evaluation of a novel Bcl-2 inhibitor requires a systematic and multi-faceted approach. By combining robust biochemical, cellular, and in vivo studies, researchers can build a comprehensive data package to support the further development of these targeted anti-cancer agents. The methodologies and data presentation formats outlined in this guide provide a framework for the rigorous assessment of new chemical entities in this promising therapeutic class.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. What are Bcl-2 stimulants and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 7. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]

The Novel Phenylpyrazole Scaffold of Bcl-2-IN-17: An In-depth Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed investigation into the chemical novelty of Bcl-2-IN-17, a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. By examining its core phenylpyrazole scaffold and comparing it with established and emerging Bcl-2 inhibitors, we aim to elucidate its unique structural features and potential advantages in the landscape of anti-cancer drug discovery.

Introduction to Bcl-2 Inhibition

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-survival and pro-apoptotic signals. In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins, such as Bcl-2 itself, allows malignant cells to evade programmed cell death, contributing to tumor progression and resistance to therapy. Consequently, the development of small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins to restore apoptotic competency is a clinically validated and actively pursued therapeutic strategy.

The Chemical Scaffold of this compound

This compound is characterized by a core phenylpyrazole scaffold. Its chemical structure, as identified by its CAS number 1321801-22-2 and molecular formula C₂₉H₂₁N₃O₃, distinguishes it from many existing classes of Bcl-2 inhibitors.[1][2][3] The novelty of this scaffold lies in the specific arrangement of its aromatic and heterocyclic systems, which dictates its three-dimensional shape and potential interactions with the BH3-binding groove of Bcl-2.

A comparative analysis with other known Bcl-2 inhibitor scaffolds reveals the distinct nature of the phenylpyrazole core.

-

Acyl-sulfonamides and Thioethers (e.g., Venetoclax, Navitoclax, ABT-737): These highly potent and clinically successful inhibitors feature a complex scaffold with multiple aromatic rings and a characteristic acyl-sulfonamide or thioether linkage.[4][5][6][7][8][9][10][11][12]

-

Indole Derivatives (e.g., Obatoclax): This class of inhibitors incorporates an indole core, a common motif in pharmacologically active compounds.[1][2][13][14][15][16][17]

-

Benzothiazoles: More recent research has explored the potential of benzothiazole-based scaffolds for Bcl-2 inhibition, demonstrating a different heterocyclic system for targeting the protein.[18][19]

-

2-Phenyl-1H-benzo[d]imidazoles: This scaffold represents another emerging class of Bcl-2 inhibitors with a distinct heterocyclic core.

The phenylpyrazole scaffold of this compound offers a different chemical space for optimization, potentially leading to altered selectivity profiles, improved pharmacokinetic properties, or the ability to overcome resistance mechanisms that have emerged against other inhibitor classes.

Data on Bcl-2 Inhibitor Activity

| Compound | Target(s) | Kᵢ (nM) | Cell-based IC₅₀ (nM) | Assay Type |

| Venetoclax | Bcl-2 | <0.01 | 5-200 (in various cell lines) | Fluorescence Polarization, Cell Viability |

| Navitoclax | Bcl-2, Bcl-xL, Bcl-w | ≤1 (for Bcl-2) | 10-500 (in various cell lines) | Fluorescence Polarization, Cell Viability |

| ABT-737 | Bcl-2, Bcl-xL, Bcl-w | <1 | 10-1000 (in various cell lines) | Fluorescence Polarization, Cell Viability |

| Obatoclax | Pan-Bcl-2 family | 220 (for Bcl-2) | 25-500 (in various cell lines) | Biochemical Assay, Cell Viability |

Experimental Protocols

The evaluation of novel Bcl-2 inhibitors like this compound typically involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments commonly employed in the field.

Fluorescence Polarization (FP) Binding Assay

Objective: To determine the binding affinity (Kᵢ) of an inhibitor to Bcl-2 protein by measuring the displacement of a fluorescently labeled BH3 peptide.

Methodology:

-

Reagents and Materials:

-

Recombinant human Bcl-2 protein

-

Fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3)

-

Assay buffer (e.g., 20 mM phosphate buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% pluronic F-68)

-

Test compound (this compound) dissolved in DMSO

-

384-well black, low-volume microplates

-

-

Procedure:

-

A solution of Bcl-2 protein and the fluorescently labeled BH3 peptide is prepared in the assay buffer at concentrations optimized for a stable and robust FP signal.

-

Serial dilutions of the test compound are prepared in DMSO and then diluted in the assay buffer.

-

In the microplate, the Bcl-2/peptide solution is dispensed into each well.

-

The test compound dilutions are then added to the wells. Control wells contain DMSO vehicle instead of the compound.

-

The plate is incubated at room temperature for a specified time (e.g., 1-2 hours) to reach binding equilibrium.

-

The fluorescence polarization is measured using a plate reader equipped with appropriate filters for the fluorophore.

-

-

Data Analysis:

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the concentrations of the protein and the fluorescent peptide and the Kₔ of the peptide-protein interaction.

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the cytotoxic effect of the Bcl-2 inhibitor on cancer cell lines that are dependent on Bcl-2 for survival.

Methodology:

-

Reagents and Materials:

-

Bcl-2-dependent cancer cell line (e.g., RS4;11, HL-60)

-

Complete cell culture medium

-

Test compound (this compound) dissolved in DMSO

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay reagent

-

96-well clear or opaque-walled microplates

-

-

Procedure:

-

Cells are seeded into the wells of a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.

-

Serial dilutions of the test compound are prepared in cell culture medium.

-

The medium in the wells is replaced with the medium containing the different concentrations of the test compound. Control wells receive medium with DMSO vehicle.

-

The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

For the MTT assay, the MTT reagent is added to each well and incubated for a few hours to allow for the formation of formazan crystals. The crystals are then solubilized, and the absorbance is read on a plate reader.

-

For the CellTiter-Glo® assay, the reagent is added to the wells, and after a brief incubation, the luminescence is measured on a luminometer.

-

-

Data Analysis:

-

The cell viability is expressed as a percentage of the control (DMSO-treated) cells.

-

The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

Bcl-2 Signaling Pathway in Apoptosis

Caption: Regulation of the intrinsic apoptosis pathway by Bcl-2 family proteins.

Comparative Analysis of Bcl-2 Inhibitor Scaffolds

Caption: Comparison of different chemical scaffolds targeting the Bcl-2 protein.

General Experimental Workflow for Bcl-2 Inhibitor Evaluation

Caption: A generalized experimental workflow for the preclinical evaluation of Bcl-2 inhibitors.

Conclusion

This compound, with its distinct phenylpyrazole scaffold, represents a novel entry in the ongoing search for effective Bcl-2 inhibitors. While detailed biological data remains to be published in peer-reviewed literature, the uniqueness of its core structure warrants further investigation. The exploration of new chemical scaffolds is crucial for the development of next-generation Bcl-2 inhibitors that may offer improved therapeutic profiles and overcome existing challenges in cancer therapy. The experimental protocols and comparative analysis provided in this guide offer a framework for the continued evaluation of this compound and other emerging Bcl-2-targeting compounds.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tracerDB | FP [tracerdb.org]

- 7. Inhibitors of the anti-apoptotic Bcl-2 proteins: a patent review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and identification of a novel small molecule BCL-2 inhibitor that binds to the BH4 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pjps.pk [pjps.pk]

- 11. BCL-2 protects human and mouse Th17 cells from glucocorticoid-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Staining DNA and Bcl-2 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 14. AID 588575 - SAR analysis of selective Bcl-B inhibitors using fluorescence polarization assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. BindingDB PrimarySearch_ki [bdb99.ucsd.edu]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Cellular Analysis of Bcl-2 Inhibitors

These application notes provide a comprehensive framework for evaluating the cellular activity of Bcl-2 inhibitors, such as Bcl-2-IN-17. The following protocols are designed for researchers, scientists, and drug development professionals to assess the efficacy and mechanism of action of compounds targeting the Bcl-2-mediated apoptosis pathway.

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2][3][4][5] This family includes both anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic proteins (e.g., Bax, Bak, Bad, Bim, Puma).[6] In many cancers, anti-apoptotic Bcl-2 proteins are overexpressed, enabling cancer cells to evade apoptosis and contributing to tumor progression and therapeutic resistance.[7] Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can bind to and neutralize anti-apoptotic Bcl-2 proteins, thereby restoring the cell's ability to undergo apoptosis.[8][9]

This compound is a small molecule inhibitor of Bcl-2.[10][11] The following protocols describe a series of cellular assays to characterize the activity of Bcl-2 inhibitors like this compound, including the assessment of cell viability, induction of apoptosis, and target engagement.

Bcl-2 Signaling Pathway in Apoptosis

The Bcl-2 family of proteins governs the permeability of the outer mitochondrial membrane, a critical control point in the intrinsic apoptosis pathway. In healthy cells, anti-apoptotic Bcl-2 proteins sequester pro-apoptotic Bax and Bak, preventing their activation.[3][8] Upon receiving an apoptotic stimulus, BH3-only proteins are activated and bind to the anti-apoptotic Bcl-2 proteins, causing the release of Bax and Bak.[1] Liberated Bax and Bak then oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[4][9] This initiates a caspase cascade that culminates in programmed cell death.[1]

Data Presentation

Quantitative results from the cellular assays should be summarized for clear comparison. The following tables provide templates for presenting key data.

Table 1: Cell Viability IC₅₀ Values for this compound

| Cell Line | Bcl-2 Expression | IC₅₀ (µM) after 72h |

|---|---|---|

| e.g., RS4;11 | High | User-determined value |

| e.g., H146 | High | User-determined value |

| e.g., K562 | Low | User-determined value |

| e.g., Normal PBMCs| Low | User-determined value |

Table 2: Apoptosis Induction by this compound (at 24h)

| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

|---|---|---|---|

| e.g., RS4;11 | Vehicle (DMSO) | User-determined value | User-determined value |

| This compound (1x IC₅₀) | User-determined value | User-determined value | |

| This compound (5x IC₅₀) | User-determined value | User-determined value | |

| e.g., K562 | Vehicle (DMSO) | User-determined value | User-determined value |

| This compound (1x IC₅₀) | User-determined value | User-determined value |

| | this compound (5x IC₅₀) | User-determined value | User-determined value |

Experimental Protocols

The following is a generalized workflow for characterizing a Bcl-2 inhibitor.

Protocol 1: Cell Viability Assay

This protocol determines the concentration of the Bcl-2 inhibitor required to reduce cell viability by 50% (IC₅₀). A common method is the Cell Counting Kit-8 (CCK-8) assay.

Materials:

-

Cancer cell lines (e.g., Bcl-2 dependent and non-dependent lines)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well clear-bottom cell culture plates

-

This compound

-

DMSO (vehicle control)

-

CCK-8 reagent

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete medium. A typical starting concentration might be 10 µM, with 2- to 3-fold dilutions.

-

Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

-

Remove 50 µL of medium from each well and add 50 µL of the diluted compound or vehicle.

-

Incubate for 72 hours at 37°C, 5% CO₂.

-

-

Viability Measurement:

-

Add 10 µL of CCK-8 reagent to each well.

-

Incubate for 2-4 hours at 37°C, 5% CO₂.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only wells).

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.

-

Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol quantifies the induction of apoptosis using Annexin V and Propidium Iodide (PI) staining, analyzed by flow cytometry.

Materials:

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density of 0.5-1 x 10⁶ cells per well.

-

Allow cells to adhere or stabilize overnight.

-

Treat cells with this compound at various concentrations (e.g., 1x and 5x the predetermined IC₅₀) and a vehicle control for 24 hours.

-

-

Cell Staining: